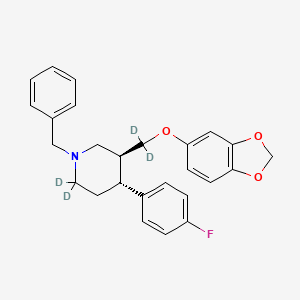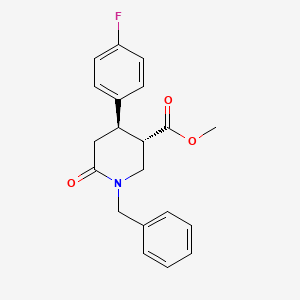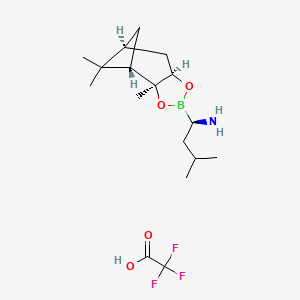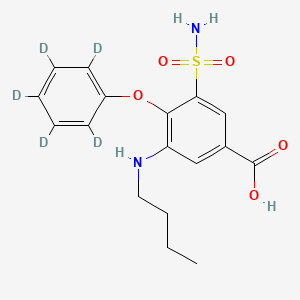
Bumetanide-d5
Vue d'ensemble
Description
Bumetanide-d5 is a deuterated version of the diuretic drug Bumetanide . It is primarily used to treat edema caused by congestive heart failure, liver cirrhosis, and kidney disease . Bumetanide-d5 is used for the same purpose, but with the added benefit of increased selectivity and potency due to the incorporation of deuterium isotopes .
Synthesis Analysis
The synthesis of Bumetanide involves several steps, including phenoxyation, dinitro partial reduction, chlorosulfonation, and ammonolysis . The key intermediate is 3-nitryl-5-aminosulfonylthiophene-4-phenodecem ybenzoic acid . After nitroreduction, the latter completes butylation by a single step through sodium borohydride (or kalium boron hydrogen)-butyric acid agent to obtain bumetanide .Molecular Structure Analysis
Bumetanide-d5 is a deuterium labeled Bumetanide . It is a selective Na±K±Cl- (NKCC1) inhibitor, weakly inhibits NKCC2, with IC50s of 0.68 and 4.0 μM for hNKCC1A and hNKCC2A, respectively .Chemical Reactions Analysis
Bumetanide is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . It inhibits the sodium-potassium-chloride cotransporters in the thick ascending limb of the loop of Henle, normally responsible for 25% of tubular sodium reabsorption .Physical And Chemical Properties Analysis
Bumetanide has a density of 1.3±0.1 g/cm^3, a boiling point of 571.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has a molar refractivity of 94.1±0.4 cm^3, and a molar volume of 270.5±3.0 cm^3 .Applications De Recherche Scientifique
Neurological Disorders Research
Bumetanide has shown a superior effect on repetitive behavior in Autism Spectrum Disorder (ASD) and Tuberous Sclerosis Complex (TSC), as well as a significant effect on aberrant behaviors across disorders. This suggests that Bumetanide-d5 could be used in single-case experimental designs to study its effects on neurological conditions .
Analytical Techniques Development
Various analytical methods such as UV, HPLC, UPLC, Capillary electrophoresis, and hyphenated techniques like LC-MS, GC-MS, and CE-ESI-MS have been reported for the estimation of Bumetanide. Bumetanide-d5, being a labeled compound, could be crucial for developing new analytical techniques or improving existing ones for more accurate quantification .
Cardiovascular Health Research
Bumetanide is used in the treatment of hypertension and edema related to cardiovascular diseases. Research into Bumetanide-d5 could provide insights into its pharmacokinetics and pharmacodynamics, potentially leading to new therapeutic approaches or drug designs .
Alzheimer’s Disease Prevention Studies
Electronic health record data revealed that patients exposed to bumetanide have lower incidences of Alzheimer’s Disease (AD) by 35%–70%. Bumetanide-d5 could be used in clinical studies to further investigate this correlation and understand the underlying mechanisms .
Diuretic Mechanism Analysis
As a loop diuretic inhibiting the Na±K±2Cl− cotransporter isoform NKCC2, bumetanide’s mechanism of action is critical in treating edema in liver and renal disease. Bumetanide-d5 could be used in mechanistic studies to explore this pathway in greater detail .
Mécanisme D'action
Target of Action
Bumetanide-d5, a deuterium-labeled variant of Bumetanide, primarily targets the Na±K±Cl- cotransporter 1 (NKCC1) and NKCC2 . NKCC1 is expressed in both the central nervous system (CNS) and systemic organs, while NKCC2 is kidney-specific . Bumetanide-d5 inhibits these cotransporters, with IC50 values of 0.68 µM for hNKCC1A and 4.0 µM for hNKCC2A .
Mode of Action
Bumetanide-d5 interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in the excretion of sodium, chloride, and water, leading to diuresis .
Biochemical Pathways
Bumetanide-d5 affects several biochemical pathways. In the brain, it has been proposed to antagonize the NKCC1 isoform, which mediates cellular uptake of chloride ions . Blocking neuronal NKCC1 leads to a decrease in intracellular chloride and thus promotes GABAergic receptor-mediated hyperpolarization . This may ameliorate disease conditions associated with GABAergic-mediated depolarization . Three distinct pathways have been suggested based on RNA-seq data of bumetanide-treated APOE4-KI mice and APOE4 iPSC-derived neurons, consisting of GABAergic transmission, circadian entrainment, and morphine addiction pathways .
Pharmacokinetics
Bumetanide, the non-deuterated form of Bumetanide-d5, has predictable pharmacokinetic properties and clinical effects . In patients with normal renal function, bumetanide is 40 times more effective than furosemide . After intravenous administration, the pharmacokinetics of bumetanide is characterized by a biexponential equation, including an initial disposition phase (5.1 min), followed by a slower elimination phase (half-life = 44 min) .
Result of Action
The action of Bumetanide-d5 results in diuresis, or increased urine production, due to the excretion of sodium, chloride, and water . This makes it effective in treating conditions like edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . In the brain, it promotes GABAergic receptor-mediated hyperpolarization, which may ameliorate disease conditions associated with GABAergic-mediated depolarization .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UPKDRLQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675733 | |
| Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216739-35-3 | |
| Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/no-structure.png)

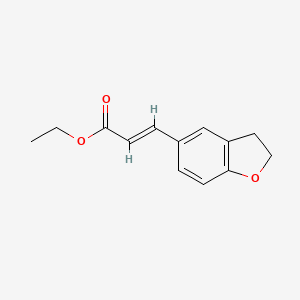
![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)
![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)
